2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid
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Overview
Description
2-(3,3-Difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is a complex organic compound characterized by its indole core structure, which is substituted with difluoro, nitro, and oxo groups. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the specific targets and biological activities of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could potentially be diverse depending on the specific targets and biological activities of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indoles or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are used in the development of new therapeutic agents.
Medicine: . Its derivatives are being explored for their pharmacological properties.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoroindole: A compound used in the synthesis of pharmaceuticals.
2-Nitroindole: Another indole derivative with potential medicinal applications.
Uniqueness: 2-(3,3-Difluoro-5-nitro-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
2-(3,3-difluoro-5-nitro-2-oxoindol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O5/c11-10(12)6-3-5(14(18)19)1-2-7(6)13(9(10)17)4-8(15)16/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXGCAUSTWKSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C(=O)N2CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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